N-(5-Aminopyridin-2-yl)guanidine is a chemical compound characterized by its unique structure and properties. It belongs to the class of guanidine derivatives and features an aminopyridine moiety, making it a subject of interest in medicinal chemistry. The compound has the molecular formula and is recognized for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.
This compound can be synthesized through various methods, which often involve the modification of existing guanidine structures or the introduction of functional groups onto pyridine derivatives. It has been explored in several studies, highlighting its relevance in drug development and biochemical research.
N-(5-Aminopyridin-2-yl)guanidine is classified under:
The synthesis of N-(5-Aminopyridin-2-yl)guanidine can be approached through several methods:
The synthesis often involves careful control of reaction parameters such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
N-(5-Aminopyridin-2-yl)guanidine features a distinct molecular structure:
N-(5-Aminopyridin-2-yl)guanidine can participate in various chemical reactions:
Reactions are typically monitored using chromatographic techniques to assess conversion rates and product formation.
The mechanism of action for N-(5-Aminopyridin-2-yl)guanidine primarily involves its role as an enzyme inhibitor. It interacts with active sites on target enzymes through hydrogen bonding and steric interactions, effectively blocking substrate access.
Characterization through spectroscopic methods reveals distinct peaks corresponding to functional groups present in the molecular structure.
N-(5-Aminopyridin-2-yl)guanidine has several scientific applications:
Convergent synthetic approaches enable efficient assembly of the N-(5-aminopyridin-2-yl)guanidine core while accommodating structural diversification. A pivotal strategy employs diprotected guanidine precursors to streamline functionalization. As demonstrated in MSK1 inhibitor development, di-Boc-protected 6-chloropyridin-2-yl guanidine serves as a versatile intermediate for subsequent cross-coupling reactions. This approach achieves an 86% yield in the guanylation step using di-Boc-SMe-isothiourea/HgCl₂, preserving the protective groups during downstream transformations [1]. Microwave-assisted nucleophilic aromatic substitution further enhances efficiency in constructing piperazine-linked pyridinyl guanidines, reducing reaction times from hours to minutes while maintaining yields >80% [8]. The synthetic hub concept—where a common intermediate undergoes diverse derivatizations—is exemplified by Sonogashira coupling followed by catalytic hydrogenation to access phenethyl analogs in four steps [1].
Table 1: Comparative Analysis of Pyridinyl Guanidine Synthetic Methods
Strategy | Key Reagents/Conditions | Yield Range | Advantages |
---|---|---|---|
Di-Boc Protection Path | di-Boc-SMe-isothiourea/HgCl₂ | 86% (precursor) | Protects guanidine during functionalization |
Suzuki-First Approach | Pd(PPh₃)₄ → Guanylation | 30-85% | Better for sterically hindered boronic acids |
MW-Assisted SNAr | Microwave, 120-150°C | >80% | Rapid reaction (≤30 min) |
Tandem Sonogashira/Hydrog | Pd/C, H₂ atmosphere | 60-75% | Access to aliphatic chain variants |
Suzuki-Miyaura cross-coupling stands as the cornerstone for installing diverse aryl motifs at the pyridine C6 position. Catalyst selection critically influences efficiency: Pd(OAc)₂/XPhos systems facilitate coupling with electron-deficient arylboronic acids at 50°C in 70-85% yields, while sterically demanding substrates (e.g., 2-chloro-3-trifluoromethylphenylboronic acid) require alternative approaches due to yields plummeting below 30% [1]. The electronic nature of boronic acids dictates reactivity—electron-rich partners exhibit faster conversion but may necessitate lower temperatures to prevent Boc deprotection. A sequential strategy proves essential for challenging substrates: initial Suzuki coupling of halogenated aminopyridines using Pd(OAc)₂/SPhos followed by guanylation achieves moderate-to-high yields (45-92%) across diverse aryl systems, including heteroaromatics [1]. This methodology enables systematic exploration of steric and electronic effects on MSK1 inhibition, revealing para-substituted aryl groups as optimal for activity.
Substituent position and electronic properties profoundly influence target engagement. Meta-positioned halogens (C5 pyridine) enhance serine protease inhibition through halogen bonding networks, with iodine exhibiting superior potency (trypsin Kᵢ = 0.0151 mM for 5-iodo derivative) due to polarizable σ-hole interactions with catalytic serine residues [3]. Conversely, para-alkylation on the C6-aryl ring optimizes kinase inhibition: isopropyl and tert-butyl groups confer 3.3-fold LipE gains in PANK3 inhibitors (LipE 2.8 → 6.1) by engaging hydrophobic subpockets without excessive logP inflation [8]. Steric effects dominate at ortho-positions—2,6-diisopropyl analogs lose MSK1 inhibitory activity completely, while single ortho-methyl retention preserves potency (IC₅₀ ~1.2 μM) [1]. Electronegative substituents at pyridine C5 position disrupt intramolecular hydrogen bonding (IMHB), abolishing trypsin affinity when fluoro replaces iodo [3].
Table 2: Bioactivity Modulation via Substituent Positioning
Position | Substituent | Target | Effect | Mechanistic Insight |
---|---|---|---|---|
Pyridine C5 | Iodo | Trypsin | Kᵢ = 0.0151 mM (optimal) | Halogen bond with Ser195-OH |
Pyridine C5 | Fluoro | Trypsin | >10-fold Kᵢ increase vs. iodo | Weak σ-hole, disrupts IMHB |
Aryl para (C6) | i-Propyl | PANK3 | IC₅₀ = 0.64 μM, LipE=3.37 | Hydrophobic S4 pocket occupancy |
Aryl ortho (C6) | Methyl | MSK1 | IC₅₀ ~1.2 μM (retained) | Tolerated in flexible binding site |
Aryl ortho (C6) | i-Propyl | MSK1 | IC₅₀ >10 μM (lost) | Steric clash with kinase hinge region |
Scaffold rigidification through benzimidazole or dihydroquinazoline fusion enhances potency by pre-organizing bioactive conformations and enabling additional H-bond interactions. Cyclization of the pyridinyl guanidine core into 2-aminobenzimidazole (e.g., compound 49d) amplifies MSK1 inhibition 9-fold (IC₅₀ ~2 μM vs. 18 μM for parent guanidine) while suppressing IL-6 release in asthma models [1]. This gain stems from the benzimidazole’s ability to form a bidentate H-bond with kinase catalytic residues while maintaining the exocyclic guanidine’s salt-bridge capability. Similarly, dihydroquinazolines enforce coplanarity between the guanidine and heterocycle, optimizing π-stacking in the ATP-binding site. Position-specific modifications further refine activity: C5 carboxamide or sulfonyl groups on benzimidazoles confer cannabinoid receptor selectivity (CB2 Kᵢ = 3.3 nM), whereas C2 diarylamines enhance bradykinin antagonism [9].
Table 3: Bioactivity Profiles of Rigidified Analogues
Scaffold | Compound | Key Substituents | Target | Potency | Advantage vs. Flexible Analog |
---|---|---|---|---|---|
Benzimidazole | 49d | None | MSK1 | IC₅₀ = 2 μM | 9-fold ↑ potency, ↓ IL-6 production |
Benzimidazole | - | C5-Sulfonamide | CB2 | Kᵢ = 3.3 nM | 970-fold CB2/CB1 selectivity |
Dihydroquinazoline | 37 | Phenyl, C6-OMe | MSK1 | IC₅₀ = 8.2 μM | Enhanced cellular permeability |
1,3-Benzodiazepine | 57 | - | PANK3 | IC₅₀ < 0.1 μM | LipE >6, optimal logP/logS balance |
The strategic incorporation of conformational constraints comes with trade-offs: benzimidazole-based MSK1 inhibitors exhibit reduced cytotoxicity in fibroblast assays compared to flexible counterparts, likely due to decreased off-target interactions. However, dihydroquinazolines may suffer from compromised membrane permeability if excessive planarity diminishes logS. Molecular modeling reveals that bicyclic systems like 1,3-benzodiazepines (e.g., compound 57) optimally balance rigidity and adaptivity, enabling high-affinity PANK3 inhibition (IC₅₀ < 0.1 μM) while maintaining LipE >6 through favorable logP modulation [1] [8].
Key Compounds and Their Structural Features
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3